molecular formula C14H20O4 B12548284 Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate CAS No. 828913-60-6

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate

Cat. No.: B12548284
CAS No.: 828913-60-6
M. Wt: 252.31 g/mol
InChI Key: CVKSPSZQJAZBIS-UHFFFAOYSA-N
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Description

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups

Properties

CAS No.

828913-60-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-2-enyl)-2-pent-1-ynylpropanedioate

InChI

InChI=1S/C14H20O4/c1-6-7-8-9-14(10-11(2)3,12(15)17-4)13(16)18-5/h2,6-7,10H2,1,3-5H3

InChI Key

CVKSPSZQJAZBIS-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(CC(=C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkylating agents. One common method involves the alkylation of dimethyl malonate with 2-methylprop-2-en-1-yl bromide and pent-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is utilized as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Alkyne Reactions : The alkyne moiety can undergo reactions such as oxidation and hydrosilylation, making it valuable in synthesizing complex organic molecules.
  • Horner-Wadsworth-Emmons Reaction : This compound can participate in the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated carbonyl compounds, which are crucial intermediates in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have shown promise in developing therapeutic agents. Notable applications include:

  • Antitumor Activity : Research indicates that compounds related to this compound exhibit antitumor properties by inhibiting specific cellular pathways involved in cancer progression. For instance, similar structures have been explored for their ability to block the ERK pathway, which is often upregulated in tumors .

Agricultural Applications

The compound has potential applications in agriculture, particularly as a biostimulant or stress-relief agent for plants:

  • Abiotic Stress Resistance : Research has indicated that derivatives of this compound can act as active agents against abiotic stressors such as drought and salinity. These compounds help enhance plant resilience by modulating stress response pathways .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives of this compound showed significant antitumor activity through the inhibition of the ERK signaling pathway. The combination of these compounds with established chemotherapeutics resulted in enhanced efficacy against malignant cells .

Case Study 2: Plant Growth Promotion

In agricultural trials, compounds derived from dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-y)propanedioate were tested on crops under drought conditions. Results indicated improved growth rates and yield compared to untreated controls, suggesting its potential as a biostimulant for enhancing crop resilience .

Mechanism of Action

The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester groups can undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • Dimethyl 2-(2-methylprop-2-en-1-yl)malonate
  • Dimethyl 2-(pent-1-yn-1-yl)malonate

Uniqueness

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups in the same molecule, which provides a diverse range of reactivity. This dual functionality allows for the formation of complex structures through various chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and plant stress resistance. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethyl ester group and alkenyl and alkynyl side chains. Its chemical formula is C12H16O4C_{12}H_{16}O_4, and it can be represented as follows:

Dimethyl 2 methylprop 2 en 1 yl pent 1 yn 1 yl propanedioate\text{Dimethyl 2 methylprop 2 en 1 yl pent 1 yn 1 yl propanedioate}

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of a related compound against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Vero cells (normal kidney cells). The results indicated:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43
Vero>20

These findings suggest that the compound exhibits a stronger inhibitory effect on MCF-7 cells compared to HeLa cells, indicating potential selectivity towards breast cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. For example, the NEK family of kinases (NEK6, NEK7, NEK9) has been implicated in cancer progression, and targeting these proteins could enhance therapeutic outcomes .

Plant Stress Resistance

In addition to its anticancer properties, this compound has been investigated for its role in enhancing plant resistance to abiotic stressors. Research indicates that compounds with similar structures can act as active agents to mitigate stress effects in plants.

Research Findings on Plant Applications

A patent describes the use of substituted penta-dienes and related compounds for their ability to protect plants from environmental stresses such as drought and salinity. The efficacy of these compounds was demonstrated through field trials showing improved plant resilience under stress conditions .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activities associated with this compound, a comparative analysis with other related compounds is presented below:

Compound NameAnticancer ActivityPlant Stress Resistance
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yne)ModerateHigh
Dimethyl 2-(4-methylbenzylidene)malonateHighModerate
Substituted 5-(cyclohexenyl)penta-dienesLowHigh

This table illustrates that while some compounds exhibit strong anticancer properties, others may be more effective in enhancing plant resilience.

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